molecular formula C12H11NO6 B1307559 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID

3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID

Cat. No.: B1307559
M. Wt: 265.22 g/mol
InChI Key: TVSOQKJTVITMBL-UHFFFAOYSA-N
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Description

3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-4-(methoxycarbonyl)aniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxyphenylboronic acid
  • 3-Hydroxy-4-methoxycinnamic acid
  • 4-Hydroxy-3-methylbenzoic acid

Comparison

Compared to similar compounds, 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID is unique due to its specific structural features, such as the presence of both an anilino group and a butenoic acid moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H11NO6/c1-19-12(18)8-3-2-7(6-9(8)14)13-10(15)4-5-11(16)17/h2-6,14H,1H3,(H,13,15)(H,16,17)

InChI Key

TVSOQKJTVITMBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)O

Origin of Product

United States

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